O-tert-Butyl-2-hydroxy Efavirenz

Pharmaceutical Chemistry Metabolite Identification Impurity Profiling

Analytical R&D and QC laboratories require a specific reference standard for process-related impurity profiling of Efavirenz API. Generic 'hydroxy-Efavirenz' analogs (e.g., 8-hydroxyefavirenz) cannot substitute due to distinct LogP (5.1) and chromatographic behavior. This N-Boc protected intermediate enables: - Validated HPLC/LC-MS/MS methods per ICH Q3A guidelines - ANDA/DMF impurity control documentation - Differentiation from true degradation products in stability studies

Molecular Formula C18H19ClF3NO3
Molecular Weight 389.8 g/mol
CAS No. 201218-08-8
Cat. No. B126643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tert-Butyl-2-hydroxy Efavirenz
CAS201218-08-8
Synonymstert-Butyl (4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate;  N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC18H19ClF3NO3
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
InChIInChI=1S/C18H19ClF3NO3/c1-16(2,3)26-15(24)23-14-7-6-12(19)10-13(14)17(25,18(20,21)22)9-8-11-4-5-11/h6-7,10-11,25H,4-5H2,1-3H3,(H,23,24)
InChIKeyGHCJVKSQWMFUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-tert-Butyl-2-hydroxy Efavirenz (CAS 201218-08-8): A Critical N-Boc Protected Intermediate and Process Impurity for Efavirenz Synthesis


O-tert-Butyl-2-hydroxy Efavirenz, also known as tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate (C18H19ClF3NO3, MW 389.8), is a key N-Boc protected intermediate in the asymmetric synthesis of the non-nucleoside HIV-1 reverse transcriptase inhibitor Efavirenz . This compound is characterized by a tert-butyl carbamate protecting group on the aniline nitrogen of the core Efavirenz scaffold, which is crucial for enabling chemo- and regio-selective transformations during multi-step synthesis . Its presence as a potential process-related impurity in the final Active Pharmaceutical Ingredient (API) necessitates its use as a primary reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing .

Procurement Alert: Why O-tert-Butyl-2-hydroxy Efavirenz Cannot Be Substituted with Unprotected Analogs or 8-Hydroxyefavirenz in Analytical Workflows


In procurement for analytical chemistry and pharmaceutical quality control, substituting O-tert-Butyl-2-hydroxy Efavirenz with a generic 'hydroxy-Efavirenz' such as 8-hydroxyefavirenz or an unprotected amino alcohol intermediate is invalid due to fundamental differences in molecular structure, physicochemical properties, and regulatory utility. Unlike the primary human metabolite 8-hydroxyefavirenz, which is an oxidation product and potent neurotoxin [1], O-tert-Butyl-2-hydroxy Efavirenz retains the N-tert-butyl carbamate (Boc) protecting group that is characteristic of specific synthetic pathways [2]. This bulky Boc group significantly alters the compound's LogP (5.1) and chromatographic retention time relative to the more polar, unprotected hydroxylated metabolites . Consequently, it cannot serve as a qualified reference standard for USP or ICH-compliant methods designed for the detection and quantification of this specific process-related impurity. Using a non-equivalent analog for method validation would introduce quantitation errors and fail regulatory scrutiny, as the impurity profile is mandated to be specific to the synthetic route and potential degradants [3].

Quantitative Differentiation of O-tert-Butyl-2-hydroxy Efavirenz (CAS 201218-08-8) from Efavirenz Impurities and Metabolites


Structural Differentiation: O-tert-Butyl-2-hydroxy Efavirenz vs. 8-Hydroxyefavirenz

O-tert-Butyl-2-hydroxy Efavirenz is a synthetic intermediate bearing an N-tert-butyl carbamate (Boc) protecting group, whereas 8-hydroxyefavirenz is a primary oxidative metabolite lacking this protecting group. This structural distinction is critical for analytical method specificity [1].

Pharmaceutical Chemistry Metabolite Identification Impurity Profiling

Synthetic Utility: Quantitative Yield Data for Key Intermediate in Patented Efavirenz Manufacturing Process

In the patented manufacturing process for Efavirenz (US10689353B2), O-tert-Butyl-2-hydroxy Efavirenz (or its analogous protected form) is a specified intermediate that undergoes cyclization to form the final benzoxazinone ring. While exact yield data for this specific step is not always disclosed, the process claims describe the use of lithium tert-butoxide in tert-butyl methyl ether for the cyclization of the tert-butyl carbamate-protected amino alcohol, establishing this compound's role as the direct precursor to the API [1].

Process Chemistry API Manufacturing Patent Analysis

Commercial Availability and Purity Specifications as a Reference Standard

O-tert-Butyl-2-hydroxy Efavirenz is commercially available as a reference standard with a minimum purity of 98% (HPLC), a specification that is critical for its use in quantitative analytical methods . This is comparable to other Efavirenz impurity reference standards, such as USP Related Compound A, which is also supplied at >98% purity .

Analytical Chemistry Reference Standards Procurement

Industrial Application Scenarios for O-tert-Butyl-2-hydroxy Efavirenz (CAS 201218-08-8) Reference Standard


Method Development and Validation for Process-Related Impurity Quantification

Analytical R&D and QC laboratories utilize O-tert-Butyl-2-hydroxy Efavirenz as a primary reference standard to develop and validate HPLC or LC-MS/MS methods for the specific detection and quantification of this N-Boc protected intermediate in Efavirenz API. Its use ensures that the method is specific to the synthetic route and can accurately determine residual levels of this process impurity, as mandated by ICH Q3A guidelines [1].

ANDAs and DMF Filings for Generic Efavirenz

Generic pharmaceutical manufacturers seeking Abbreviated New Drug Application (ANDA) approval for Efavirenz are required to demonstrate equivalence to the innovator product (Sustiva), which includes a comprehensive impurity profile. Procuring and analyzing a qualified reference standard of O-tert-Butyl-2-hydroxy Efavirenz is essential for establishing this profile and documenting the control strategy in the Drug Master File (DMF) [2].

Stability Studies and Forced Degradation Analysis

During ICH stability studies, Efavirenz drug substance is subjected to stress conditions (e.g., heat, humidity, oxidation). O-tert-Butyl-2-hydroxy Efavirenz is a key marker for monitoring process-related impurity levels and distinguishing them from true degradation products. Having this specific reference standard allows researchers to unequivocally identify and track its presence throughout the shelf-life of the drug product, ensuring that the impurity remains below the established qualification threshold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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